molecular formula C9H13BO5 B3320285 4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid CAS No. 1228180-84-4

4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid

Cat. No.: B3320285
CAS No.: 1228180-84-4
M. Wt: 212.01 g/mol
InChI Key: KABGEVCSKHNYQK-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a hydroxyethoxy group and a methoxy group, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxyphenol.

    Etherification: The hydroxy group of 3-methoxyphenol is reacted with ethylene oxide to introduce the 2-hydroxyethoxy group.

    Borylation: The resulting compound is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds.

Major Products

    Oxidation: 4-(2-Hydroxyethoxy)-3-methoxyphenol.

    Reduction: 4-(2-Hydroxyethoxy)-3-methoxyphenylborane.

    Substitution: Various substituted phenylboronic acids depending on the reagents used.

Scientific Research Applications

4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and as a probe for biological studies involving boron.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid largely depends on its application:

    Suzuki-Miyaura Cross-Coupling: The boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide.

    Biological Applications: The boronic acid group can interact with diols and other biomolecules, making it useful in drug design and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethoxy)phenylboronic acid: Lacks the methoxy group, which can affect its reactivity and solubility.

    3-Methoxyphenylboronic acid: Lacks the hydroxyethoxy group, which can influence its interactions in biological systems.

    4-Hydroxy-3-methoxyphenylboronic acid: Similar structure but different functional groups, leading to varied chemical properties.

Uniqueness

4-(2-Hydroxyethoxy)-3-methoxyphenylboronic acid is unique due to the presence of both the hydroxyethoxy and methoxy groups, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable compound in both synthetic chemistry and biological applications.

Properties

IUPAC Name

[4-(2-hydroxyethoxy)-3-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABGEVCSKHNYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCO)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225491
Record name B-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228180-84-4
Record name B-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228180-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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